molecular formula C17H22BrN3O2S B2657670 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide CAS No. 422287-72-7

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide

Cat. No.: B2657670
CAS No.: 422287-72-7
M. Wt: 412.35
InChI Key: VFONUYAVEJDGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide is a useful research compound. Its molecular formula is C17H22BrN3O2S and its molecular weight is 412.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is closely related to various quinazoline derivatives, which have been synthesized for their unique chemical properties and potential in creating biologically active molecules. For instance, Kut et al. (2020) explored the synthesis of functionalized dihydroquinazolinones via intramolecular electrophilic cyclization, highlighting the compound's utility in generating complex molecular structures with potential biological applications (Kut, Onysko, & Lendel, 2020). These methodologies are crucial for designing novel compounds with specific biological activities.

Biological Activities and Therapeutic Potential

  • Quinazoline derivatives have been investigated for their diverse biological activities, including anticancer and antibacterial properties. Nowak et al. (2015) demonstrated the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, revealing significant anticancer activity in specific compounds, illustrating the therapeutic potential of such derivatives in oncology (Nowak et al., 2015).

  • Another study by Tsou et al. (2001) on 6-substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of EGFR and HER-2 tyrosine kinases with enhanced antitumor activity further exemplifies the potential medical applications of quinazoline derivatives in treating cancer (Tsou et al., 2001).

Antimicrobial and Antiviral Research

  • Quinazoline derivatives have also shown promise in antimicrobial and antiviral research. Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones with antiviral activities against respiratory and biodefense viruses, showcasing the compound's potential in addressing viral infections (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

  • Additionally, Patel et al. (2010) investigated (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones for their antimicrobial activities, further highlighting the compound's potential in combating bacterial and fungal infections (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O2S/c1-11(2)7-8-19-15(22)4-3-9-21-16(23)13-10-12(18)5-6-14(13)20-17(21)24/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFONUYAVEJDGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.